molecular formula C6H4ClF2N B3034245 3-Chloro-4,5-difluoroaniline CAS No. 149144-05-8

3-Chloro-4,5-difluoroaniline

Cat. No.: B3034245
CAS No.: 149144-05-8
M. Wt: 163.55 g/mol
InChI Key: JBBZXOUMFRXWGF-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoroaniline is a chemical compound that belongs to the family of anilines. It is a crystalline solid with a pale yellow color and is widely used in various scientific research applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Local Anesthetic Activity

3,4-Difluoroaniline derivatives, closely related to 3-Chloro-4,5-difluoroaniline, have been synthesized and studied for their local anesthetic properties. These derivatives are derived from interactions involving difluoroaniline, showing potential in biological activity related to anesthetics (Gataullin et al., 1999).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and structural investigations of 3,4-difluoroaniline, which is structurally similar to this compound, have been conducted. These studies involve a range of techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with theoretical calculations, to understand the structural and physicochemical properties of the molecule (Kose et al., 2015).

Preparation of Difluoroaniline Derivatives

Research on the preparation of difluoroaniline derivatives, which includes compounds like this compound, has been documented. These compounds are prepared from various processes like fluorination, nitration, and other chemical reactions, providing insights into the synthetic pathways and applications of these derivatives in various fields (Pews & Gall, 1991).

In Vitro Nephrotoxicity Studies

Studies have been conducted on the in vitro nephrotoxic effects of haloaniline derivatives, including 3,5-dihaloanilines, which are closely related to this compound. These studies help in understanding the toxicological profile of such compounds when used as chemical intermediates in various industries (Hong et al., 2000).

Metallation and Synthesis of Difluoroanilides

Research on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, including 3,5-difluoroaniline derivatives, has been conducted. This involves synthesizing specific benzoate derivatives and exploring the influence of fluorine in the regiocontrol of metallation, crucial for understanding the chemical behavior and potential applications of such compounds (Thornton & Jarman, 1990).

Dehydrohalogenation Studies

Studies on dehydrochlorination and dehydrofluorination reactions using 3-chloro-1,1,1,3-tetrafluorobutane demonstrate the selective catalytic potential of metal fluorides. Although this does not directly involve this compound, it showcases the broader chemical reactions and applications of chloro-difluoro compounds (Teinz et al., 2011).

Molecular Structure and Spectroscopic Analysis

Comprehensive studies on the molecular structure and spectroscopic characteristics of 3,5-Difluoroaniline, closely related to this compound, have been conducted. These studies provide valuable insights into the electronic and geometrical structures, contributing to the understanding of similar difluoroaniline compounds (Pathak et al., 2015).

Safety and Hazards

3-Chloro-4,5-difluoroaniline is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-chloro-4,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZXOUMFRXWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Chloro-2,3-difluoro-5-nitrobenzene (3 g, 15.6 mmol) was added to acetic acid (10 mL) and methanol (250 mL). To this mixture was added iron powder (3.0 g) in portions, stirred for 2 h at 60-65° C., cooled to room temperature, and filtered. The filterate was stripped to a brown solid, which was extracted with ethyl acetate (3×200 mL), washed with 1N NaOH (3×100 mL), and brine (2×100 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and stripped down to yield the product as a pale yellow solid (2.6 g). Yield 100%; 1H NMR (400 MHz, CDCl3): δ 6.41 (m, 2 H), 3.65 (br s, 2 H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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